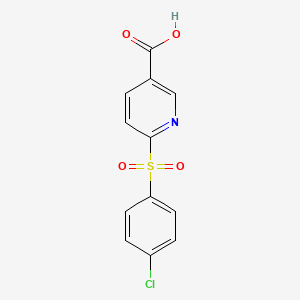![molecular formula C19H21N5 B12243949 2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12243949.png)
2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, and a piperidine ring substituted with a dimethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic synthesis. One common approach starts with the preparation of the naphthyridine core, followed by the introduction of the piperidine ring and the dimethylpyrimidinyl group. Key steps may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.
Attachment of the Dimethylpyrimidinyl Group: This can be done through coupling reactions using reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 5,6-Dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its naphthyridine core and dimethylpyrimidinyl group contribute to its potential as a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C19H21N5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C19H21N5/c1-13-14(2)21-12-22-19(13)24-10-7-15(8-11-24)17-6-5-16-4-3-9-20-18(16)23-17/h3-6,9,12,15H,7-8,10-11H2,1-2H3 |
InChI Key |
RHCAEWRZNRMOHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N,6-dimethyl-N-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12243872.png)
![1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B12243880.png)

![5-fluoro-4-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B12243909.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B12243912.png)
![Tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate](/img/structure/B12243915.png)
![5-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12243921.png)
![2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12243930.png)
![N-methyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]-3-oxobutanamide](/img/structure/B12243933.png)
![7-Fluoro-2-methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12243938.png)
![3-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile](/img/structure/B12243944.png)
![2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12243947.png)
![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B12243948.png)
![6-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12243950.png)
